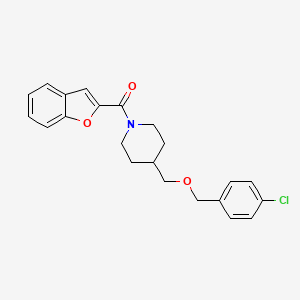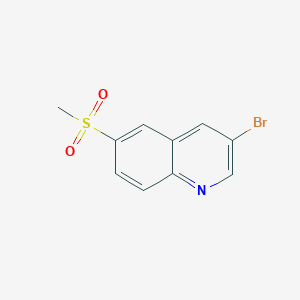
3-Bromo-6-(methylsulfonyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-6-(methylsulfonyl)quinoline is an organic compound with the molecular formula C10H8BrNO2S It is a quinoline derivative, characterized by the presence of a bromine atom at the third position and a methylsulfonyl group at the sixth position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-(methylsulfonyl)quinoline typically involves the bromination of 6-(methylsulfonyl)quinoline. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The methylsulfonyl group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: This compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with various boronic acids or esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as toluene or ethanol.
Major Products:
- Substituted quinolines with various functional groups depending on the nucleophile used.
- Sulfoxides or sulfones from oxidation reactions.
- Coupled products with extended aromatic systems from Suzuki-Miyaura reactions.
Scientific Research Applications
Chemistry: 3-Bromo-6-(methylsulfonyl)quinoline is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds and can be employed in the development of new synthetic methodologies.
Biology and Medicine: This compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its quinoline core is a common motif in many biologically active molecules, including antimalarial, antibacterial, and anticancer agents.
Industry: In the material science industry, this compound can be used in the synthesis of organic semiconductors and other advanced materials. Its unique structural features make it suitable for incorporation into polymers and other functional materials.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(methylsulfonyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The bromine and methylsulfonyl groups can influence the compound’s binding affinity and specificity towards these targets, modulating biological activity through various pathways.
Comparison with Similar Compounds
6-Bromoquinoline: Lacks the methylsulfonyl group, making it less versatile in certain chemical reactions.
3-Bromoquinoline:
6-(Methylsulfonyl)quinoline: Lacks the bromine atom, which limits its use in coupling reactions.
Uniqueness: 3-Bromo-6-(methylsulfonyl)quinoline is unique due to the presence of both bromine and methylsulfonyl groups, which enhance its reactivity and versatility in synthetic chemistry. This dual functionality allows for a broader range of chemical transformations and applications compared to its similar counterparts.
Properties
IUPAC Name |
3-bromo-6-methylsulfonylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2S/c1-15(13,14)9-2-3-10-7(5-9)4-8(11)6-12-10/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAFOXCQNDARIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=CC(=CN=C2C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
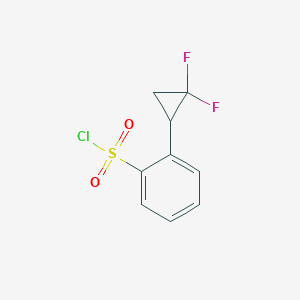
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylbutanamide](/img/structure/B2753595.png)
![1-[(4-chlorophenyl)methyl]-3-(3-hydroxy-4,4-dimethylpentyl)urea](/img/structure/B2753596.png)
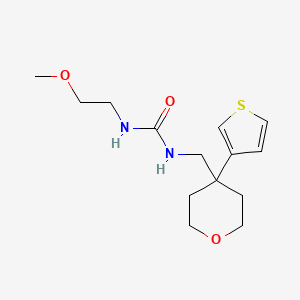
![5-((3,4-Dichlorophenyl)(pyrrolidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2753601.png)
![ethyl 4-[2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2753603.png)
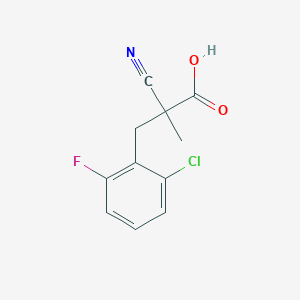


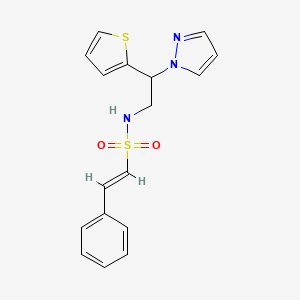
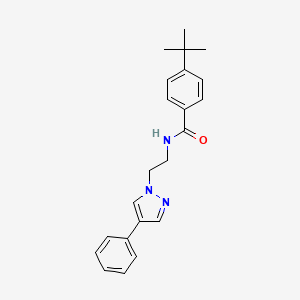
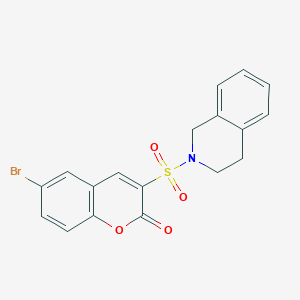
![(4H-furo[3,2-b]pyrrol-5-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone](/img/structure/B2753613.png)
